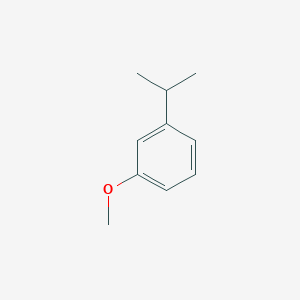

1-Isopropyl-3-methoxybenzene

Description

Contextualization within Substituted Aromatic Compounds

1-Isopropyl-3-methoxybenzene is a member of the class of organic compounds known as cumenes, which are characterized by a prop-2-ylbenzene moiety. foodb.cahmdb.ca The defining features of this molecule are the two substituents on the benzene (B151609) ring: an isopropyl group (-CH(CH₃)₂) and a methoxy (B1213986) group (-OCH₃). The methoxy group, with its oxygen atom directly attached to the aromatic ring, is an electron-donating group through resonance, which activates the ring towards electrophilic aromatic substitution. msu.edulibretexts.org This activating influence is a key characteristic of aromatic ethers.

Conversely, the isopropyl group is an alkyl group that also acts as an activator, albeit a weaker one, through an inductive effect. msu.edu The interplay of these two groups on the benzene ring dictates the molecule's reactivity and the regioselectivity of its reactions. The methoxy group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the benzene ring. libretexts.org The presence of the isopropyl group at the meta-position relative to the methoxy group further influences the steric accessibility of these positions, thereby affecting the distribution of products in substitution reactions.

Significance in Contemporary Organic Synthesis and Chemical Research

In the realm of organic synthesis, this compound serves as a valuable building block for the creation of more complex molecules. smolecule.comresearchgate.net Its substituted aromatic structure is a key component in the synthesis of various targets, including pharmaceuticals and agrochemicals. smolecule.com For instance, it can be a precursor for active pharmaceutical ingredients due to its structural versatility. smolecule.com

The reactivity of this compound allows for a variety of chemical transformations. It can undergo oxidation to form products like 1-isopropyl-3-methoxybenzoic acid. smolecule.com Reduction reactions can yield 1-isopropyl-3-methoxybenzyl alcohol. smolecule.com Furthermore, it readily participates in electrophilic aromatic substitution reactions, leading to the formation of derivatives such as halogenated or nitrated compounds. smolecule.com

Research investigations often utilize this compound to study the effects of its specific substitution pattern on reaction outcomes and molecular interactions. The methoxy group can engage in hydrogen bonding and dipole-dipole interactions, while the isopropyl group contributes to hydrophobic interactions, both of which can influence the compound's binding affinity with other chemical or biological entities.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | nih.gov |

| Molecular Weight | 150.22 g/mol | nih.gov |

| IUPAC Name | 1-methoxy-3-propan-2-ylbenzene | nih.gov |

| CAS Number | 6380-20-7 | nih.gov |

| Synonyms | 1-Isopropoxy-3-methylbenzene, m-Cumenyl methyl ether | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWINBBUYLKWIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448700 | |

| Record name | 1-Isopropyl-3-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6380-20-7 | |

| Record name | 1-Isopropyl-3-methoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isopropyl 3 Methoxybenzene and Its Analogues

Established Synthetic Routes and Reaction Pathways for Isopropyl-Methoxybenzenes

Traditional synthetic methods for preparing isopropyl-methoxybenzenes are foundational in organic chemistry and continue to be widely used. These established routes often involve sequential functionalization of the benzene (B151609) ring.

Electrophilic Aromatic Substitution (EAS) Approaches for Alkylation

Electrophilic Aromatic Substitution (EAS) is a fundamental process for introducing alkyl groups onto an aromatic ring. libretexts.org The Friedel-Crafts alkylation is a primary example of this, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). adichemistry.com When anisole (B1667542) (methoxybenzene) is the starting material, the methoxy (B1213986) group acts as an ortho-para director, meaning it activates the positions ortho and para to it for electrophilic attack. vedantu.com

A common strategy to achieve the meta-substitution pattern of 1-isopropyl-3-methoxybenzene involves a two-step process. First, a Friedel-Crafts acylation of anisole with propanoyl chloride and a Lewis acid introduces an acyl group. The subsequent reduction of the resulting ketone, for example, through a Wolff-Kishner or Clemmensen reduction, yields the desired isopropyl group at the meta position relative to the methoxy group. Direct Friedel-Crafts alkylation of anisole with an isopropyl halide would predominantly yield ortho and para substituted products. cdnsciencepub.comacs.org

| Reaction Step | Reactants | Catalyst | Product |

| Friedel-Crafts Acylation | Anisole, Propanoyl Chloride | AlCl₃ | 3-Methoxypropiophenone |

| Ketone Reduction | 3-Methoxypropiophenone, Hydrazine, KOH | This compound | This compound |

It is important to note that carbocation rearrangements can occur during Friedel-Crafts alkylation, which can lead to a mixture of products. adichemistry.com For instance, using n-propyl chloride may result in the formation of isopropylbenzene (cumene) due to the rearrangement of the primary carbocation to a more stable secondary carbocation. adichemistry.com

Etherification Strategies for Methoxy Group Introduction

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including methoxy-substituted benzenes. vedantu.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.orgegyankosh.ac.in To synthesize this compound via this route, 3-isopropylphenol (B134271) is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. chemicalbook.com This phenoxide then acts as a nucleophile and reacts with a methyl halide (e.g., methyl iodide) to form the ether. egyankosh.ac.inchemicalbook.com

This method is particularly effective when the alkyl halide is primary, as secondary and tertiary alkyl halides can lead to elimination reactions as a major side product. egyankosh.ac.inmasterorganicchemistry.com

| Starting Material | Reagents | Product |

| 3-Isopropylphenol | 1. NaH2. CH₃I | This compound |

Convergent Multistep Syntheses involving 1,3-Disubstituted Benzene Precursors

Convergent synthetic strategies aim to construct complex molecules by joining smaller, pre-functionalized fragments in the later stages of the synthesis. For this compound, a convergent approach could start from a 1,3-disubstituted benzene derivative. For instance, a 1,3-benzdiyne equivalent can undergo sequential reactions with different reagents to introduce the desired functional groups. rsc.org

Another approach involves the use of 2,3,5-triiodobenzoic acid as a starting material to generate various aryne precursors. These can then react with different nucleophiles to produce 5-iodo-1,3-disubstituted benzenes, which can be further functionalized. nih.gov These methods offer flexibility in introducing a variety of substituents in a controlled manner.

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are particularly valuable for the synthesis of specifically substituted aromatic compounds.

Transition Metal-Catalyzed C-C and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. acs.orgsioc-journal.cn Reactions such as the Suzuki, Heck, and Sonogashira couplings, often employing palladium catalysts, allow for the precise construction of substituted aromatic systems. researchgate.net

For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned between a 3-methoxyphenyl (B12655295) halide (or triflate) and an organometallic reagent containing the isopropyl group. Conversely, a C-O bond-forming reaction, such as the Buchwald-Hartwig amination adapted for etherification, could couple 3-isopropylphenol with a methylating agent. These catalytic cycles typically involve oxidative addition, transmetalation (for C-C coupling) or coordination (for C-O coupling), and reductive elimination steps.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst (Example) |

| Suzuki Coupling | 3-Methoxyphenylboronic acid | Isopropyl halide | Pd(PPh₃)₄ |

| Buchwald-Hartwig Etherification | 3-Isopropylphenyl halide | Methanol (B129727) | Palladium catalyst with specific ligand |

Organocatalytic Methodologies in Derivative Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. sioc-journal.cnthieme-connect.com These methods are particularly useful for the synthesis of chiral derivatives of substituted benzenes. thieme-connect.com

While direct synthesis of this compound via organocatalysis is less common, the functionalization of related structures is well-established. For example, organocatalytic Friedel-Crafts alkylations can be used to introduce substituents onto electron-rich benzene rings with high enantioselectivity. caltech.edu Formal [3+3] cycloaddition reactions catalyzed by N-heterocyclic carbenes (NHCs) can also be employed to construct polysubstituted benzene rings from acyclic precursors. nih.gov These methods provide access to a wide range of structurally diverse derivatives. rsc.org

Biocatalytic Transformations Utilizing Methoxyaromatic Precursors

The use of biocatalysts, such as isolated enzymes or whole-cell systems, offers a powerful and selective approach for transforming methoxyaromatic precursors into valuable chiral molecules. mdpi.comacs.org These biological systems operate under mild conditions of temperature and pH, and their inherent chirality allows for exceptionally high levels of stereoselectivity, often surpassing traditional chemical catalysts. acs.org

A significant application of this methodology is in the synthesis of key pharmaceutical intermediates. For instance, the amine transaminase from Ruegeria pomeroyi has been successfully employed to catalyze the asymmetric amination of 3-methoxyacetophenone (3MAP), a close structural analogue of this compound. mdpi.com This reaction produces (S)-1-(3-methoxyphenyl)ethylamine (3MPEA), a crucial precursor for the Alzheimer's drug, rivastigmine. The process involves the transfer of an amine group from a donor molecule, such as isopropylamine, to the ketone substrate. mdpi.com While the reaction is highly enantioselective, it faces challenges due to an unfavorable equilibrium, which can be addressed through process engineering, such as integrated crystallization of the product. mdpi.com

Similarly, whole cells of the yeast Pichia glucozyma have demonstrated broad potential in the reduction of various aromatic ketones to their corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it This approach is applicable to substrates like 3'-methoxyacetophenone, yielding (S)-1-(3-methoxyphenyl)ethanol. unimi.it These transformations highlight the capacity of biocatalysis to perform specific and efficient modifications on methoxyaromatic scaffolds. nih.govnih.gov

Table 1: Examples of Biocatalytic Transformations on Methoxyaromatic Precursors Data derived from various research findings.

| Precursor | Biocatalyst | Transformation | Product | Yield / Enantiomeric Excess (ee) | Reference |

| 3-Methoxyacetophenone (3MAP) | Amine Transaminase (Ruegeria pomeroyi) | Asymmetric Transamination | (S)-1-(3-methoxyphenyl)ethylamine | >99% ee | mdpi.com |

| 3'-Methoxyacetophenone | Pichia glucozyma (whole cells) | Asymmetric Reduction | (S)-1-(3-methoxyphenyl)ethanol | >99% ee | unimi.it |

| Acetophenone | Pichia glucozyma (whole cells) | Asymmetric Reduction | (S)-1-phenylethanol | 98% Yield, >99% ee | unimi.it |

Stereoselective Synthesis of Chiral Analogues of this compound

Achieving stereochemical control is a central challenge in modern organic synthesis, particularly for producing chiral molecules that are often the basis of pharmaceuticals and other bioactive compounds.

Enantioselective Methodologies for Isopropyl-Methoxyaromatics

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. For analogues of this compound, this can be achieved through various strategies, including biocatalysis and asymmetric catalysis using chiral metal complexes.

As discussed previously, the biocatalytic amination of 3-methoxyacetophenone is a prime example of an enantioselective process, yielding the (S)-enantiomer with near-perfect selectivity (>99% ee). mdpi.com Another powerful approach involves asymmetric hydrogenation, where a prochiral substrate is hydrogenated using a chiral catalyst. For instance, iridium complexes with chiral ligands have been developed for the asymmetric hydrogenation of quinoxalines. By simply changing the solvent, it is possible to selectively synthesize either the (R) or (S) enantiomer of the product in high yields and with excellent enantioselectivity (up to 98% ee). rsc.org Such methodologies, while not directly applied to this compound in the reviewed literature, represent a state-of-the-art strategy for creating chiral centers in aromatic systems. nih.govrsc.org

Palladium-catalyzed reactions are also prominent in enantioselective synthesis. Chiral phosphoramidite (B1245037) ligands, derived from BINOL, can be used in palladium-catalyzed carboetherification reactions to produce chiral isoxazolines containing allene (B1206475) groups with excellent enantioselectivity. rsc.org The principles of using a chiral ligand to influence the stereochemical outcome of a metal-catalyzed reaction are broadly applicable to the synthesis of diverse chiral aromatic structures. nih.gov

Diastereoselective Control in Synthetic Pathways

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Diastereoselective synthesis often relies on substrate-controlled or reagent-controlled methods. liverpool.ac.ukjraic.com

In substrate-controlled reactions, the existing chirality in the starting material directs the formation of new stereocenters. For example, temporary silicon-tethered ring-closing metathesis (TST-RCM) has been used to couple molecular fragments, where the stereochemistry of the substrate dictates the outcome of subsequent reactions like hydroboration or dihydroxylation. liverpool.ac.uk

Reagent-controlled synthesis employs a chiral reagent or catalyst to govern the stereochemical outcome. The synthesis of C2-symmetric 1,3-bis-sulfoxides, for instance, uses a chiral alcohol to introduce two new stereocenters on sulfur atoms, with the choice of base determining the diastereoselectivity of the reaction. nih.gov These chiral bis-sulfoxides can then act as organocatalysts in other transformations. nih.gov While specific applications leading to complex analogues of this compound are not detailed in the available literature, these established principles form the foundation for designing such synthetic pathways. The development of cascade reactions, where multiple bonds and stereocenters are formed in a single operation, represents an efficient strategy for constructing complex molecules with high diastereoselectivity. bohrium.com

Green Chemistry Principles in the Synthesis of this compound Derivatives

The adoption of green chemistry principles is essential for developing sustainable synthetic methods that minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. colab.wssemanticscholar.org

Solvent-Free and Reduced Solvent Systems

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. semanticscholar.org Solvent-free, or solid-state, reactions offer significant advantages, including reduced environmental impact, lower costs, and often simpler product isolation procedures.

The Williamson ether synthesis, a fundamental method for preparing ethers like this compound, can be effectively performed under solvent-free conditions. orgchemres.org For example, a range of alkyl aryl ethers have been synthesized in excellent yields by grinding an alcohol with a solid base like potassium carbonate and an alkylating agent, sometimes with microwave assistance. orgchemres.org Similarly, Friedel-Crafts acetylation of aromatic ethers has been achieved in high yields using solid acid catalysts (zeolites) in a solvent-free system, offering a greener alternative to traditional Lewis acid catalysts that generate significant waste. cardiff.ac.uk The use of a solid support like KF/Alumina can also facilitate the synthesis of diaryl ethers at room temperature without solvent, with products recovered by simple filtration. researchgate.net

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis for Aromatic Ethers Illustrative examples based on reported methodologies.

| Reaction | Conditions | Solvent | Reaction Time | Yield | Reference |

| Acetylation of Anisole | Zeolite Hβ, 100°C | None | 0.5 h | 98% | cardiff.ac.uk |

| Williamson Ether Synthesis | KOH, TsCl | None (grinding) | Minutes | Excellent | orgchemres.org |

| Diaryl Ether Synthesis | Aryl Halide + Phenol (B47542) | DMF or NMP | > 12 h | Moderate-Good | researchgate.net |

| Diaryl Ether Synthesis | KF/Alumina | None | Hours | Good-Excellent | researchgate.net |

Microwave-Assisted and Ultrasonic-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a key green chemistry technique. rsc.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity compared to conventional heating methods. mdpi.comresearchgate.net

The synthesis of aromatic ethers has been significantly accelerated using microwave irradiation, often in solvent-free systems. orgchemres.orgtandfonline.com For instance, various pyrazole (B372694) derivatives have been synthesized rapidly and in high yield through microwave-assisted condensation and cyclization reactions. nih.gov This approach has been applied to a wide range of heterocyclic and aromatic compounds, demonstrating its broad utility. dergipark.org.trmdpi.commdpi.com The combination of microwave heating with solvent-free conditions represents a particularly powerful and environmentally benign synthetic strategy. researchgate.net

Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Synthesis Data compiled from studies on derivatives of aromatic and heterocyclic compounds.

| Reaction Type | Method | Reaction Time | Yield | Reference |

| Synthesis of Pyrrole Hydrazide | Conventional | 96 h | 55-85% | mdpi.com |

| Synthesis of Pyrrole Hydrazide | Microwave | 1 h | 87-94% | mdpi.com |

| Synthesis of 1,5-Benzothiazepine | Conventional | 10-12 h | 72% | researchgate.net |

| Synthesis of 1,5-Benzothiazepine | Microwave (Solvent-Free) | 3-4 min | 91% | researchgate.net |

Photochemical and Mechanochemical Approaches to Derivatization

Recent advancements in synthetic chemistry have highlighted photochemical and mechanochemical methods as powerful tools for the derivatization of aromatic ethers. These approaches offer unique reaction pathways, often under milder conditions than conventional thermal methods, and can lead to novel molecular architectures.

Photochemical Derivatization

Photochemistry, which utilizes light to initiate chemical reactions, provides distinct routes for functionalizing anisole derivatives, which are structural analogues of this compound. These reactions often involve electronically excited states, leading to transformations that are not accessible through ground-state chemistry. nih.gov For instance, the photoreactions of anisole and other simple benzene derivatives with electron-donor ethylenes can result in ortho- and meta-cycloaddition products. rsc.org The regioselectivity of these additions is influenced by the ionization potential of the reactants and can be steered by solvent effects, suggesting the involvement of polar intermediates in the reaction pathway. rsc.org

Specific photochemical reactions involving anisole derivatives include:

Cycloadditions: The 1,3-photocycloaddition of olefins like cyclopentene (B43876) to anisole derivatives has been studied, though steric hindrance can play a significant role in the reaction's success. acs.org

Substitution and Addition: Irradiation of anisole in the presence of aliphatic amines can lead to both substitution and acyclic addition products, with the specific outcome depending on the substituents on the aromatic ring. rsc.org

Oxidative Cyclization: Anodic oxidation can induce the dearomatization of anisole derivatives, enabling spiro cyclization reactions to form complex structures like spiropyrrolidines and spirolactones. chinesechemsoc.org This electrochemical method avoids the need for hypervalent iodine reagents and can be scaled up using flow chemistry, demonstrating its synthetic potential. chinesechemsoc.org

While direct photochemical studies on this compound are not extensively documented, the reactivity patterns of its parent compound, anisole, provide a strong indication of the potential transformations applicable to it.

Mechanochemical Derivatization

Mechanochemistry, the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. acs.orgcardiff.ac.uk These methods often reduce or eliminate the need for bulk solvents, leading to reduced waste, milder reaction conditions, and shorter reaction times. cardiff.ac.ukorganic-chemistry.org

Key mechanochemical approaches applicable to the derivatization of aromatic ethers and their analogues include:

Cross-Coupling Reactions: Nickel-catalyzed reductive cross-coupling reactions between aryl ethers and aryl fluorides have been successfully carried out using mechanochemical methods. This approach can synthesize multifunctional biphenyl (B1667301) compounds that are challenging to prepare in solvent-based systems. researchgate.net

Functional Group Transformation: A notable mechanochemical protocol allows for the selective substitution of an aromatic amino group with a trifluoromethoxy (OCF₃) group. organic-chemistry.orgqu.edu.qaresearchgate.net This solvent-free method uses grinding to achieve high yields and is applicable to a wide range of anilines, highlighting its potential for modifying complex molecules. organic-chemistry.orgqu.edu.qa

Synthesis of Complexes: The synthesis of nickel(II) complexes with α-diimine ligands, which are important catalysts, can be achieved quantitatively and rapidly through ball milling, avoiding the long heating times required in conventional synthesis. researchgate.net

The efficiency and solvent-free nature of mechanochemistry make it a highly attractive strategy for the derivatization of compounds like this compound, aligning with the goals of green chemistry. researchgate.net

| Method | Reactants | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photochemical | Anisole, Ethyl Vinyl Ether | UV Irradiation | meta-Cycloaddition Adducts | rsc.org |

| Photochemical | Anisole Derivatives, Amines/Carboxylic Acids | Anodic Oxidation (Electrochemical) | Spiroamines and Spirolactones | chinesechemsoc.org |

| Mechanochemical | Aryl Ethers, Aryl Fluorides | Ball Milling, Nickel Catalyst | Biphenyl Compounds | researchgate.net |

| Mechanochemical | Aromatic Amines, OCF₃ Source | Grinding, ZrO₂ additive | Aryl Trifluoromethyl Ethers | organic-chemistry.org |

| Mechanochemical | [NiBr₂(DME)], α-diimine ligand | Ball Milling (20 min) | Brookhart-type Ni(II) catalyst | researchgate.net |

Atom Economy and Energy Efficiency Considerations in Process Design

The principles of green chemistry are integral to the modern design of chemical syntheses, compelling chemists to evaluate processes based on their environmental impact and resource utilization. semanticscholar.org Atom economy and energy efficiency are two of the twelve core principles that directly address the sustainability of a chemical process. skpharmteco.com

Atom Economy

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the mass of the desired product. researchgate.net It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the stoichiometric equation. greenchemistry-toolkit.org

Energy Efficiency

The sixth principle of green chemistry states that energy requirements should be minimized and that syntheses should ideally be conducted at ambient temperature and pressure. skpharmteco.com A significant portion of the energy consumed in a chemical process is often not from the reaction itself but from ancillary steps such as solvent heating, solvent removal and swapping, distillation, and other purification procedures. skpharmteco.comscienceready.com.au

Designing an energy-efficient process for synthesizing or derivatizing this compound involves several considerations:

Solvent Use: Minimizing the use of solvents, particularly through solvent-free methods like mechanochemistry, directly reduces the energy required for removal and purification. skpharmteco.com

Catalysis: The use of highly active and selective catalysts can enable reactions to proceed at lower temperatures and pressures, thereby lowering the energy input.

Separation Processes: The separation of aromatic compounds from reaction mixtures is often energy-intensive. researchgate.net Developing novel separation techniques, such as using ionic liquids as extraction solvents, can lead to significant energy savings compared to conventional methods like distillation. researchgate.netacs.org

By integrating these green chemistry metrics into the early stages of process design, the synthesis of this compound and its analogues can be made more economically viable and environmentally sustainable. scienceready.com.aunih.gov

| Metric | Definition | Goal | Reference |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Mass of Desired Product / Molecular Mass of All Reactants) x 100% | Maximize (approach 100%) | researchgate.netgreenchemistry-toolkit.org |

| Process Mass Intensity (PMI) | Total Mass of Materials (Reactants, Solvents, etc.) / Mass of Isolated Product | Minimize (approach 1) | greenchemistry-toolkit.org |

| E-Factor | Total Mass of Waste / Mass of Product | Minimize (approach 0) | greenchemistry-toolkit.org |

| Reaction Mass Efficiency (RME) | Mass of Isolated Product / Total Mass of Reactants | Maximize (approach 100%) | whiterose.ac.uk |

Reactivity and Mechanistic Investigations of 1 Isopropyl 3 Methoxybenzene

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For 1-isopropyl-3-methoxybenzene, the outcome of such reactions is governed by the combined electronic and steric effects of the methoxy (B1213986) and isopropyl groups.

Directing and Activating Effects of Isopropyl and Methoxy Substituents

Both the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups are classified as activating groups in electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene (B151609). cdnsciencepub.com They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. slideshare.net

The methoxy group is a strongly activating substituent. capes.gov.br Although oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive effect), its non-bonding electron pairs can be donated into the pi system of the benzene ring through resonance (a mesomeric effect). acs.orgbyjus.com This resonance donation is a powerful activating force and preferentially increases the electron density at the ortho and para positions relative to the methoxy group. rsc.orgacs.org

The isopropyl group, an alkyl group, is a weakly activating substituent that donates electron density primarily through an inductive effect. msu.edu This effect also enriches the ortho and para positions, but to a much lesser extent than the methoxy group's resonance effect. acs.org

In disubstituted benzenes where one group is a strong activator and the other is a weak activator, the stronger activating group dictates the position of electrophilic attack. nih.gov Therefore, in this compound, the methoxy group is the primary directing group. Electrophiles will be directed to the positions that are ortho and para to the methoxy group, which correspond to the C2, C4, and C6 positions of the ring.

Steric and Electronic Influences on Reaction Pathways

While the methoxy group electronically favors substitution at the C2, C4, and C6 positions, steric factors play a crucial role in determining the final product distribution. nih.gov The isopropyl group is significantly bulkier than a hydrogen atom, creating steric hindrance that can impede the approach of an electrophile to adjacent positions. masterorganicchemistry.com

The C2 position is located between the methoxy and isopropyl groups. This position is the most sterically hindered, and attack by an electrophile at this site is highly unfavorable. The C6 position is ortho to the methoxy group and meta to the isopropyl group. It is less sterically hindered than the C2 position. The C4 position is para to the methoxy group and meta to the isopropyl group, making it the least sterically hindered of the electronically favored positions. masterorganicchemistry.com

Consequently, electrophilic aromatic substitution on this compound typically yields a mixture of products, with substitution occurring predominantly at the C4 and C6 positions. The para-substituted product (at C4) is often the major isomer due to the reduced steric hindrance compared to the ortho position (C6). masterorganicchemistry.com

For example, in a typical halogenation reaction such as bromination, the major products would be 4-bromo-1-isopropyl-3-methoxybenzene and 2-bromo-1-isopropyl-3-methoxybenzene, with the former being the predominant isomer.

| Reaction | Reagents | Major Products | Minor Products | Reference |

| Bromination | Br₂, FeBr₃ | 4-Bromo-1-isopropyl-3-methoxybenzene | 2-Bromo-1-isopropyl-3-methoxybenzene | nih.gov |

| Nitration | HNO₃, H₂SO₄ | 1-Isopropyl-4-nitro-3-methoxybenzene | 1-Isopropyl-2-nitro-3-methoxybenzene | acs.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-isopropyl-3-methoxybenzene | 2-Acyl-1-isopropyl-3-methoxybenzene | msu.edumasterorganicchemistry.comresearchgate.net |

Oxidation and Reduction Chemistry of the Isopropyl-Methoxybenzene Scaffold

The this compound molecule possesses two primary sites susceptible to oxidation: the benzylic position of the isopropyl group and the electron-rich aromatic ring itself. The benzylic carbon, being adjacent to the aromatic ring, is particularly reactive.

Vigorous oxidation, for instance with hot, concentrated potassium permanganate (B83412) (KMnO₄), leads to the cleavage of the C-C bonds of the alkyl substituent, ultimately converting the isopropyl group into a carboxylic acid. masterorganicchemistry.comyoutube.comambeed.com This reaction proceeds if there is at least one hydrogen atom on the benzylic carbon.

Under milder, controlled conditions, oxidation can occur selectively at the benzylic C-H bond. Liquid-phase oxidation with oxygen, often initiated by radical initiators, can convert this compound into the corresponding tertiary hydroperoxide, 1-methyl-1-(3-methoxyphenyl)ethyl hydroperoxide. nih.gov This hydroperoxide can then be further transformed into alcohols or ketones.

The reduction of this compound can be achieved through several methods. A common method for reducing electron-rich aromatic rings is the Birch reduction. masterorganicchemistry.com This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. slideshare.netmasterorganicchemistry.com For anisole (B1667542) derivatives, the reduction typically occurs to give a 1,4-cyclohexadiene (B1204751) product, where the double bonds are not conjugated. organic-chemistry.org The methoxy group directs the reduction to the ortho and meta positions, meaning the resulting double bonds in the product, 1-isopropyl-5-methoxy-1,4-cyclohexadiene, will involve the C1, C2, C4, and C5 positions.

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

| Strong Oxidation | 1. KMnO₄, KOH, Heat; 2. H₃O⁺ | 3-Methoxybenzoic acid | masterorganicchemistry.com |

| Liquid-Phase Oxidation | O₂, Azo-initiator, 50–120 °C | 1-Methyl-1-(3-methoxyphenyl)ethyl hydroperoxide | nih.gov |

| Birch Reduction | Na, NH₃(l), EtOH | 1-Isopropyl-5-methoxy-1,4-cyclohexadiene | masterorganicchemistry.comorganic-chemistry.org |

Radical Reactions involving the Isopropyl-Methoxybenzene Moiety

The study of radical reactions provides insight into alternative pathways for the functionalization of this compound, often under milder conditions than ionic reactions. These processes can be initiated by light or electrochemical means.

Photoinduced Radical Processes

Photoinduced reactions can generate radical intermediates from aromatic compounds. Methoxybenzene derivatives, or anisoles, are known to participate in photoinduced electron transfer (PET) reactions. capes.gov.brresearchgate.net In the presence of a suitable photosensitizer and ultraviolet or visible light, an electron can be transferred from the electron-rich anisole ring to the excited sensitizer, resulting in the formation of an anisole radical cation. nih.govunige.ch

This radical cation is a highly reactive intermediate. For this compound, the radical cation could potentially undergo several subsequent reactions. One possibility is the deprotonation of the benzylic C-H bond of the isopropyl group, which is weakened in the radical cation state. This would generate a benzylic radical, a key intermediate that can participate in various C-C or C-heteroatom bond-forming reactions. For instance, photo-bromination using reagents like N-bromosuccinimide (NBS) under light irradiation can proceed via a free-radical mechanism to selectively brominate the benzylic position. khanacademy.org

Another pathway for the radical cation is reaction with a nucleophile. However, direct photo-oxidation often involves complex product mixtures unless specific reagents are used to control the subsequent reaction steps. copernicus.org

Electrochemically Mediated Radical Pathways

Electrochemical methods offer a powerful and "green" alternative for generating radical intermediates, as they use electric current instead of chemical redox agents. rsc.org Anodic oxidation of electron-rich aromatic compounds like this compound can lead to the formation of a radical cation by removing an electron from the π-system of the ring. rsc.orgnih.gov

The stability and subsequent reactivity of this electrochemically generated radical cation depend on the reaction conditions, such as the solvent and supporting electrolyte. researchgate.net In non-nucleophilic media, the radical cation might be stable enough to be detected by spectroscopic methods. In the presence of nucleophiles or bases, it can react further. For example, electrochemical C-H amination of anisole derivatives has been demonstrated, where the initially formed radical cation is trapped by a nitrogen nucleophile like pyridine. rsc.orgnih.gov

Furthermore, mediated electrochemical oxidation provides a route for selective C-H functionalization. For instance, using a mediator like N-hydroxyphthalimide (NHPI), a benzylic C-H bond can be targeted. The mediator is electrochemically oxidized to form a radical (e.g., phthalimide-N-oxyl radical, PINO), which then abstracts a hydrogen atom from the benzylic position of the isopropyl group, generating a carbon-centered radical that can be trapped to form a new functional group. rsc.org This approach avoids the high oxidation potentials that might be required for the direct oxidation of the arene itself, thus improving functional group tolerance. nih.gov

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to understanding the stepwise processes of chemical reactions. For this compound, these studies illuminate the energetic landscape of the reaction and allow for the direct or indirect observation of fleeting intermediates that are crucial to the mechanism.

Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for mapping the reaction coordinate. diva-portal.orgnih.gov This involves calculating the potential energy of the system as the electrophile approaches the aromatic ring and forms a new covalent bond. The highest point on this path is the transition state, and its energy represents the activation energy of the reaction.

For this compound, an electrophile can attack several distinct positions on the ring. The methoxy group is a powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. The isopropyl group is a weaker activating group, also directing to its ortho and para positions. The directing effects of these two groups are cooperative, strongly favoring substitution at the C4 and C6 positions, and to a lesser extent, the C2 position. masterorganicchemistry.comlibretexts.org Attack at the C5 position is disfavored.

Transition state analysis quantifies the energy barriers for attack at each of these positions. The transition state leading to the most stable arenium ion intermediate will have the lowest energy, corresponding to the fastest reaction pathway and the major product. libretexts.org The stability is dictated by how well the positive charge in the intermediate is delocalized, a factor significantly influenced by the methoxy group's ability to donate electron density through resonance. libretexts.org Steric hindrance from the bulky isopropyl group can also raise the energy of the transition state for attack at adjacent positions (C2 and C4), potentially favoring the less hindered C6 position. masterorganicchemistry.com

| Position of Electrophilic Attack | Key Stabilizing Factors in Transition State | Key Destabilizing Factors in Transition State | Relative Activation Energy (Conceptual) | Predicted Major/Minor Pathway |

|---|---|---|---|---|

| C4 (para to -OCH₃, ortho to -CH(CH₃)₂) | Strong resonance stabilization from -OCH₃; Inductive stabilization from -CH(CH₃)₂ | Moderate steric hindrance from adjacent -CH(CH₃)₂ | Low | Major |

| C6 (ortho to -OCH₃, meta to -CH(CH₃)₂) | Strong resonance stabilization from -OCH₃ | Minimal steric hindrance | Lowest | Major |

| C2 (ortho to -OCH₃, ortho to -CH(CH₃)₂) | Strong resonance stabilization from -OCH₃; Inductive stabilization from -CH(CH₃)₂ | Significant steric hindrance between electrophile, -OCH₃, and -CH(CH₃)₂ | High | Minor |

| C5 (meta to -OCH₃, para to -CH(CH₃)₂) | Inductive stabilization from -CH(CH₃)₂ | Lack of direct resonance stabilization from -OCH₃ | Highest | Negligible |

The key reactive intermediate in the electrophilic substitution of this compound is the arenium ion , a positively charged cyclohexadienyl cation. diva-portal.org This intermediate is formed in the rate-determining step when the π-electron system of the benzene ring attacks the electrophile. adichemistry.com The aromaticity of the ring is temporarily broken, and one carbon atom becomes sp³-hybridized.

The stability of the arenium ion is paramount to the reaction's outcome. For this compound, the positive charge of the arenium ion is delocalized across the ring through resonance. The stability of the potential intermediates is as follows:

Attack at C4 and C6: The resulting arenium ions are highly stabilized. The positive charge can be delocalized onto the oxygen atom of the methoxy group, creating an additional, highly stable resonance structure where all atoms (except hydrogens) have a full octet of electrons. libretexts.org This is the most significant stabilizing contribution.

Attack at C2: This intermediate is also stabilized by resonance with the methoxy group. However, it suffers from steric strain due to the proximity of the electrophile to both the methoxy and isopropyl groups. masterorganicchemistry.com

Attack at C5: The positive charge in this intermediate cannot be directly delocalized onto the methoxy group's oxygen atom through resonance. It is therefore significantly less stable than the intermediates formed from ortho or para attack.

The direct observation and characterization of these short-lived arenium ions are challenging but can be achieved under specific conditions. Spectroscopic techniques are invaluable for this purpose. In superacid media (e.g., HF/SbF₅) at low temperatures, the lifetime of arenium ions can be extended, allowing for their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Both ¹H and ¹³C NMR spectra provide detailed structural information, such as the location of the sp³-hybridized carbon and the distribution of positive charge in the ion. nih.gov Fast spectroscopic methods like stopped-flow UV-Vis spectroscopy can also be used to monitor the formation and decay of these colored cationic intermediates in real-time during the reaction. acs.org

| Intermediate (from attack at) | Key Resonance Structures | Primary Stabilizing Group | Relative Stability | Spectroscopic Signature (Hypothetical) |

|---|---|---|---|---|

| C6 | Charge delocalized to C2, C4, and Oxygen of -OCH₃ | Methoxy (Resonance) | Very High | Distinct downfield shifts for ortho/para protons; sp³ carbon signal in ¹³C NMR. |

| C4 | Charge delocalized to C2, C6, and Oxygen of -OCH₃ | Methoxy (Resonance) | High | Distinct downfield shifts for ortho protons; sp³ carbon signal in ¹³C NMR. |

| C2 | Charge delocalized to C4, C6, and Oxygen of -OCH₃ | Methoxy (Resonance) | Moderate | Similar to C4/C6 but potentially different shifts due to steric environment. |

| C5 | Charge delocalized to C1, C3, but not onto Oxygen | Isopropyl (Inductive/Hyperconjugation) | Low | Less charge delocalization would result in different NMR chemical shifts compared to other isomers. |

Advanced Spectroscopic and Analytical Characterization of 1 Isopropyl 3 Methoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 1-isopropyl-3-methoxybenzene, a combination of one-dimensional and multidimensional NMR techniques provides a complete picture of its molecular framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the initial and most crucial data for its structural verification. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, allowing for the assignment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is characterized by distinct signals for the isopropyl, methoxy (B1213986), and aromatic protons. Due to the meta-substitution pattern, the aromatic region displays a complex splitting pattern.

Isopropyl Group: The six methyl protons (-CH(CH ₃)₂) are equivalent and appear as a doublet due to coupling with the adjacent methine proton. The single methine proton (-(H )C(CH₃)₂) appears as a septet, split by the six equivalent methyl protons.

Methoxy Group: The three protons of the methoxy group (-OCH ₃) are chemically equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with.

Aromatic Protons: The four protons on the benzene (B151609) ring are non-equivalent and exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position is deshielded relative to the others due to its proximity to both substituents.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each unique carbon atom. The molecular formula C₁₀H₁₄O suggests the presence of 10 carbon atoms, but due to symmetry, fewer signals may be observed. In this compound, all aromatic carbons are unique.

Aliphatic Carbons: The spectrum will show signals for the methoxy carbon, the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom attached to the methoxy group (C3) and the carbon attached to the isopropyl group (C1) are readily identified by their characteristic chemical shifts.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃. These predictions are based on established substituent effects and data from structurally similar compounds.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.25 | Doublet | ~7.0 |

| Isopropyl -CH | ~2.90 | Septet | ~7.0 |

| Methoxy -OCH₃ | ~3.80 | Singlet | N/A |

| Aromatic H-2 | ~6.85 | Singlet (or narrow triplet) | |

| Aromatic H-4 | ~6.75 | Doublet of doublets | |

| Aromatic H-5 | ~7.20 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~24.0 |

| Isopropyl -CH | ~34.2 |

| Methoxy -OCH₃ | ~55.1 |

| Aromatic C-2 | ~111.5 |

| Aromatic C-4 | ~118.9 |

| Aromatic C-5 | ~129.3 |

| Aromatic C-6 | ~112.2 |

| Aromatic C-1 | ~149.5 |

While 1D NMR provides information about the chemical environment of nuclei, 2D NMR experiments are essential for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals proton-proton coupling relationships. For this compound, a cross-peak would be observed between the isopropyl methine proton (~2.90 ppm) and the isopropyl methyl protons (~1.25 ppm), confirming the isopropyl fragment. Cross-peaks would also be seen between adjacent aromatic protons, helping to trace the connectivity around the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. For example, the signal for the methoxy protons (~3.80 ppm) in the ¹H spectrum would show a correlation to the methoxy carbon signal (~55.1 ppm) in the ¹³C spectrum. This technique allows for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the methoxy protons (~3.80 ppm) would show a correlation to the C-3 aromatic carbon (~159.7 ppm). Similarly, the isopropyl methine proton (~2.90 ppm) would show correlations to the aromatic carbons C-1, C-2, and C-6.

The conformation of flexible parts of a molecule, such as the isopropyl and methoxy groups, can be investigated using NMR. The methoxy group in anisole (B1667542) derivatives generally prefers a planar conformation, with the methyl group lying in the plane of the benzene ring, to maximize conjugation. The presence of a bulky isopropyl group at the meta position is unlikely to significantly alter this preference.

The rotational freedom of the isopropyl group can be assessed by analyzing the vicinal coupling constants at low temperatures. However, for a simple, unhindered group like this, rapid rotation at room temperature is expected, leading to averaged coupling constants and magnetically equivalent methyl groups. More complex derivatives or analysis of the nuclear Overhauser effect (NOE) could provide deeper insights into the preferred spatial arrangement of the substituents.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

The IR spectrum of this compound would be dominated by absorptions corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O bonds of the ether linkage.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the isopropyl and methoxy groups are observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The most characteristic bands for the ether linkage are the asymmetric and symmetric C-O-C stretches. The strong, asymmetric C(aryl)-O stretch is expected in the 1200-1275 cm⁻¹ region, while the C(alkyl)-O stretch appears around 1020-1075 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (OOP) bending bands in the 680-900 cm⁻¹ region. A 1,3-disubstituted (meta) pattern typically shows strong bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring "breathing" mode near 1000 cm⁻¹, often give strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Asymmetric C-O-C Stretch | 1275-1200 | IR (Strong) |

| Symmetric C-O-C Stretch | 1075-1020 | IR |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₁₀H₁₄O.

The calculated exact mass for this formula is 150.104465 Da. nih.gov An experimental HRMS measurement confirming this value would definitively establish the molecular formula.

Electron ionization (EI) mass spectrometry causes the molecule to fragment in a reproducible manner, which can be used for structural confirmation. The fragmentation pattern of this compound is expected to be dominated by cleavages that lead to stable carbocations.

Molecular Ion (M⁺•): A peak at m/z = 150 corresponding to the intact radical cation is expected.

Benzylic Cleavage: The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary benzylic cation. This would result in a very intense base peak at m/z = 135 (M-15).

Other Fragments: Loss of the entire isopropyl group (•C₃H₇) could lead to a peak at m/z = 107. Cleavage of the methoxy group can also occur, though it is generally less favorable than benzylic cleavage.

Expected Major Fragments in the EI-Mass Spectrum

| m/z | Proposed Fragment |

|---|---|

| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) |

| 135 | [M - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

This compound is a liquid at room temperature, precluding direct analysis by single-crystal X-ray diffraction. However, it is possible to synthesize solid derivatives of this compound. For example, reactions involving electrophilic aromatic substitution could introduce functional groups (e.g., nitro, bromo) that might yield crystalline products.

If a suitable crystalline derivative were obtained, X-ray analysis would confirm the connectivity established by NMR and provide invaluable data on the solid-state conformation and packing of the molecules in the crystal lattice. To date, no crystal structures of this compound or its simple derivatives appear to be publicly available.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable tools in the chemical sciences for separating, identifying, and quantifying components within a mixture. For this compound and its derivatives, methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Gel Permeation Chromatography (GPC) are crucial for ensuring chemical purity, determining enantiomeric composition, and characterizing polymeric materials.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography and High-Performance Liquid Chromatography are cornerstone analytical techniques for assessing the purity of volatile and non-volatile organic compounds, respectively. For a compound like this compound, GC, often coupled with a mass spectrometer (GC-MS), is the preferred method for purity assessment due to its volatility. The technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time serves as a qualitative identifier, while the peak area provides quantitative information about the compound's concentration, allowing for the determination of percentage purity and the identification of any synthesis-related impurities or degradation products.

While this compound itself is an achiral molecule, many of its derivatives, particularly those synthesized for pharmaceutical applications, possess chiral centers. semanticscholar.org The determination of enantiomeric excess (ee), a measure of the optical purity of a chiral sample, is critical as different enantiomers can exhibit vastly different biological activities. heraldopenaccess.usnih.gov Chiral HPLC and chiral GC are the state-of-the-art methods for this purpose. heraldopenaccess.us These techniques employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. gcms.cz

For instance, the enantiomeric resolution of chiral methoxybenzene derivatives has been successfully achieved using chiral HPLC with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. semanticscholar.orgresearchgate.netmdpi.com The choice of mobile phase, which can range from normal-phase (e.g., heptane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or polar organic modes, is optimized to achieve the best resolution between the enantiomeric peaks. nih.govhplc.eu The enantiomeric excess is then calculated from the integrated areas of the two enantiomer peaks.

| Parameter | GC for Purity Assessment | Chiral HPLC for Enantiomeric Excess |

|---|---|---|

| Analyte | This compound | Chiral Derivative (e.g., R/S-5-[2-aminopropyl]-2-methoxybenzene sulfonamide) semanticscholar.org |

| Column/Stationary Phase | Standard non-polar (e.g., DB-5, 5% phenyl-polysiloxane) | Chiral Stationary Phase (e.g., Crownpak CR (+)) semanticscholar.org |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | Perchloric acid buffer (pH 1.0) semanticscholar.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 226 nm) semanticscholar.org |

| Typical Result | Purity >98% | Enantiomeric Excess (e.g., >99% ee) |

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound derivatives, such as a vinyl-substituted monomer, are polymerized, the resulting materials must be characterized to understand their physical and mechanical properties. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. hpst.cz

GPC separates polymer molecules based on their hydrodynamic volume, or size in solution. shimadzu.comresearchgate.net A dissolved polymer sample is passed through a column packed with porous gel; larger molecules cannot enter the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. researchgate.net This process allows for the determination of several key parameters:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. researchgate.net

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer (all chains are the same length), while synthetic polymers typically have a PDI greater than 1.0. researchgate.net

These parameters are critical as they directly influence a polymer's properties, such as its strength, viscosity, and brittleness. hpst.cz For polymers derived from this compound, GPC would be essential for quality control and for correlating the molecular structure with macroscopic performance.

| Parameter | Value for Representative Poly(4-methoxy-3-isopropyl styrene) |

|---|---|

| Number-Average Molecular Weight (Mn) | 85,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 175,000 g/mol |

| Z-Average Molecular Weight (Mz) | 260,000 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 2.06 |

| GPC Eluent | Tetrahydrofuran (THF) |

| Calibration Standard | Polystyrene |

Thermal Analysis Techniques in Materials Applications

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For materials derived from this compound, particularly polymers, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical insights into their behavior at different temperatures, defining their processing limits and service lifetimes.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions of a material. eag.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of transitions that involve a change in heat capacity or enthalpy.

For polymeric materials derived from this compound, DSC is primarily used to determine two key temperatures:

Glass Transition Temperature (Tg): The reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. The Tg is a critical parameter that often defines the upper use temperature for a polymer. hitachi-hightech.com For a polymer like poly(styrene), the Tg is a well-known characteristic. researchgate.net

Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt, and the material transitions from a solid to a viscous liquid.

The chemical structure of the polymer's repeating unit, including the size and flexibility of side groups like the isopropyl and methoxybenzene moieties, significantly influences these transition temperatures. DSC analysis is therefore essential during material development to understand how structural modifications affect the final properties of the polymer. eag.com

| Thermal Transition | Description | Typical Value for an Aromatic Polymer (e.g., Polystyrene) researchgate.netsphinxsai.com |

|---|---|---|

| Glass Transition (Tg) | Temperature at which the amorphous regions of the polymer transition from a glassy to a rubbery state. | ~100 °C |

| Melting Transition (Tm) | Temperature at which crystalline regions of a semi-crystalline polymer melt. Not observed in fully amorphous polymers. | ~240 °C (for isotactic polystyrene) |

| Crystallization Temperature (Tc) | Temperature at which a polymer crystallizes upon cooling from the melt. | Varies with cooling rate and polymer structure. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov This technique is used to determine the thermal stability of materials and to study their decomposition kinetics. nih.gov The resulting TGA curve plots mass percentage versus temperature, showing the temperature ranges over which the material degrades.

For polymers incorporating the this compound structure, TGA can provide crucial information:

Onset of Decomposition: The temperature at which the material begins to lose mass, often reported as the temperature for 5% or 10% mass loss (T₅% or T₁₀%). This value is a key indicator of the material's thermal stability. marquette.edunih.gov

Decomposition Profile: The TGA curve can reveal whether the degradation occurs in a single step or multiple steps, providing insight into the decomposition mechanism. researchgate.net

Temperature of Maximum Degradation Rate (Tmax): The peak of the first derivative of the TGA curve (the DTG curve) indicates the temperature at which the rate of mass loss is highest. nih.gov

Residual Mass: The amount of mass remaining at the end of the analysis, which can indicate the formation of a thermally stable char.

The thermal stability of a polymer is dictated by the bond energies within its structure. Aromatic rings, such as the methoxybenzene group, generally impart higher thermal stability compared to aliphatic chains. researchgate.net TGA is therefore an essential tool for evaluating the suitability of these materials for high-temperature applications. youtube.com

| TGA Parameter | Description | Typical Value for Polystyrene nih.gov |

|---|---|---|

| Onset Temperature (T₅%) | Temperature at which 5% mass loss occurs. | ~334 °C |

| Midpoint Temperature (T₅₀%) | Temperature at which 50% mass loss occurs. | ~400 °C |

| Temperature of Max. Degradation Rate (Tmax) | The peak temperature on the first derivative (DTG) curve. | ~410 °C |

| Residual Mass at 600 °C | The percentage of material remaining at high temperature. | < 1% |

Computational Chemistry and Quantum Chemical Studies on 1 Isopropyl 3 Methoxybenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-isopropyl-3-methoxybenzene, DFT calculations, particularly using the B3LYP functional with a 6-31+g(d,p) basis set, are instrumental in determining its optimized geometry and electronic properties.

The geometry of this compound is optimized to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. The benzene (B151609) ring is inherently planar, and the primary conformational flexibility arises from the orientation of the isopropyl and methoxy (B1213986) substituents.

The methoxy group (-OCH₃) tends to be coplanar with the benzene ring to maximize π-conjugation between the oxygen lone pair and the aromatic system. The isopropyl group, due to its bulkier nature, will adopt a conformation that minimizes steric hindrance with the adjacent hydrogen atom on the ring. The calculated bond lengths and angles for the optimized geometry are consistent with those expected for substituted benzene derivatives.

| Parameter | Value |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 Å |

| C-O (methoxy) | 1.36 Å |

| C-C (isopropyl) | 1.53 Å |

| C-H (aromatic) | 1.08 Å |

| C-H (aliphatic) | 1.10 Å |

| ∠ C-C-C (aromatic) | 118 - 121° |

| ∠ C-O-C | 118° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, both the methoxy and isopropyl groups are electron-donating. This results in a destabilization (increase in energy) of the HOMO and a stabilization (decrease in energy) of the LUMO is less pronounced, leading to a smaller energy gap compared to unsubstituted benzene. The HOMO is primarily localized on the aromatic ring and the oxygen atom of the methoxy group, while the LUMO is distributed over the aromatic ring.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | 0.25 |

| Energy Gap (ΔE) | 6.10 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

In the MEP map of this compound, the region around the oxygen atom of the methoxy group is expected to be the most electron-rich (red color), indicating a site for electrophilic attack. The aromatic ring also shows a negative potential, though less intense than the oxygen atom. The hydrogen atoms of the methyl and isopropyl groups are characterized by a positive electrostatic potential (blue color), making them susceptible to nucleophilic attack.

Prediction and Validation of Spectroscopic Data

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts for ¹H and ¹³C nuclei are generally in good agreement with experimental values. The electron-donating methoxy and isopropyl groups are expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons.

Vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the different vibrational modes of the molecule. These theoretical frequencies are often scaled to better match experimental infrared (IR) and Raman spectra.

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| C1 (C-isopropyl) | - | 149.5 |

| C2 | 6.80 | 111.0 |

| C3 (C-OCH₃) | - | 159.8 |

| C4 | 6.75 | 112.5 |

| C5 | 7.15 | 129.0 |

| C6 | 6.82 | 118.0 |

| CH (isopropyl) | 2.85 | 34.2 |

| CH₃ (isopropyl) | 1.20 | 24.0 |

| OCH₃ | 3.75 | 55.1 |

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 2980 |

| C=C stretch (aromatic) | 1580 - 1610 |

| C-O stretch (methoxy) | 1240 - 1260 |

| C-H out-of-plane bend | 750 - 850 |

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Visible). The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For aromatic compounds like this compound, the absorption bands in the UV region are typically due to π → π* transitions. The presence of electron-donating substituents is known to cause a bathochromic (red) shift in the absorption maxima compared to benzene.

| Parameter | Value |

|---|---|

| λ_max (nm) | 275 |

| Excitation Energy (eV) | 4.51 |

| Oscillator Strength (f) | 0.035 |

| Major Transition | HOMO → LUMO (π → π*) |

Computational Approaches to Reaction Mechanism and Reactivity

Computational chemistry provides powerful tools to investigate the intricacies of chemical reactions involving this compound, offering insights that are often difficult to obtain through experimental means alone. By simulating molecular behavior at the quantum mechanical level, researchers can elucidate reaction mechanisms, characterize transient species, and predict reactivity with a high degree of accuracy.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms hinges on the identification and characterization of transition states, which represent the highest energy point along the reaction coordinate. For this compound, a key area of interest is its behavior in electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing, while the isopropyl group (-CH(CH₃)₂) is a weak activating group and is also ortho-, para-directing. Their relative positions in this compound create a complex pattern of reactivity.

Computational methods, particularly density functional theory (DFT), are instrumental in locating the transition state structures for electrophilic attack at the various positions on the benzene ring. These calculations involve optimizing the geometry of the molecule as it progresses from reactants to products, with the transition state being a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is characterized, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. For this compound, computational studies on analogous substituted benzenes suggest that electrophilic attack will be favored at the positions most activated by the combined electronic effects of the methoxy and isopropyl groups. Specifically, the ortho- and para-positions relative to the strongly activating methoxy group are expected to have the lowest activation energies.

Illustrative Data Table for Calculated Activation Energies in Electrophilic Nitration:

| Position of Attack | Relative Activation Energy (kcal/mol) |

| C2 (ortho to -OCH₃, ortho to -iPr) | 5.2 |

| C4 (para to -OCH₃, ortho to -iPr) | 4.5 |

| C5 (meta to both) | 12.8 |

| C6 (ortho to -OCH₃, meta to -iPr) | 4.8 |

Note: The data in this table is illustrative and intended to represent the expected trends based on the known directing effects of the substituents.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of a chemical based on its molecular structure. wikipedia.org For this compound, QSAR can be employed to predict its reactivity in various chemical transformations by correlating its structural or physicochemical properties with observed reaction rates or equilibrium constants.

The development of a QSAR model for the reactivity of a series of substituted benzenes, including this compound, would typically involve the following steps:

Data Collection: A dataset of compounds with known reactivity data (e.g., rate constants for a specific reaction) is compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using various statistical techniques, such as cross-validation and external validation with a separate test set of compounds.

For predicting the reactivity of this compound, relevant descriptors would likely include those that capture the electronic influence of the methoxy and isopropyl groups, such as Hammett constants, calculated partial charges on the aromatic carbons, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Illustrative QSAR Model Equation for Predicting Reaction Rate Constant (log k):

log k = 0.85 * σp + 0.23 * EHOMO - 0.15 * Vm + 2.1

Where:

σp is the para Hammett constant of a substituent.

EHOMO is the energy of the Highest Occupied Molecular Orbital.

Vm is the molecular volume.

Note: This equation is a hypothetical example of a QSAR model.

Reactivity Descriptors (e.g., Fukui Functions, ELF, LOL)

In addition to transition state analysis, conceptual DFT provides a range of reactivity descriptors that can predict the most reactive sites in a molecule. These descriptors are calculated from the ground-state electronic structure of the molecule, making them computationally less expensive than transition state searches.

Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point in space when an electron is added to or removed from the molecule. It is used to identify sites susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the sites with the highest value of f⁻(r) would be the most susceptible to electrophilic attack. These are expected to be the ortho- and para-positions relative to the methoxy group.

Electron Localization Function (ELF): The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of a molecule. xisdxjxsu.asia It provides a visual representation of the electron localization in bonds and lone pairs. In aromatic systems, ELF analysis can reveal the degree of electron delocalization and the influence of substituents on the aromaticity of the ring. For this compound, ELF analysis would show regions of high electron localization corresponding to the C-C and C-H bonds, as well as the lone pairs on the oxygen atom of the methoxy group.

Localized Orbital Locator (LOL): Similar to ELF, the Localized Orbital Locator (LOL) is another tool for visualizing electron localization. researchgate.net It is based on the kinetic energy density and provides a clear distinction between bonding and non-bonding regions. High LOL values indicate regions where electrons are highly localized.

Illustrative Table of Calculated Fukui Indices (f⁻) for Electrophilic Attack:

| Aromatic Carbon | Fukui Index (f⁻) |

| C1 (-OCH₃) | 0.05 |

| C2 | 0.18 |

| C3 (-iPr) | 0.06 |

| C4 | 0.22 |

| C5 | 0.09 |

| C6 | 0.20 |

Note: The data in this table is illustrative and represents the expected trend of reactivity towards electrophiles.

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

For this compound, MD simulations can be particularly useful for: